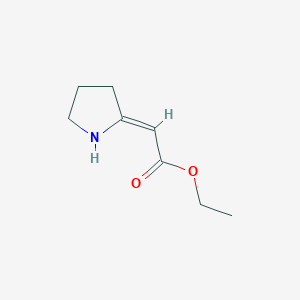
(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate is an organic compound that belongs to the class of pyrrolidinylidene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate typically involves the use of azomethine ylides and nitrostyrenes. One common method is the 1,3-dipolar cycloaddition of hydrogen-bond-assisted azomethine ylides to β-bromo-β-nitrostyrenes . This reaction is carried out under reflux conditions in the presence of a base such as triethylamine (Et3N) in 1-propanol .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and renewable materials, can be applied to develop sustainable production methods .
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrol-2-ylidene derivatives.
Reduction: Reduction reactions can convert the compound into different pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Bases: Such as triethylamine (Et3N) and sodium hydroxide (NaOH).
Major Products Formed
The major products formed from the reactions of this compound include highly substituted pyrrolidin-2-ylidene derivatives and pyrrol-2-ylidene derivatives .
Scientific Research Applications
(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of metal complexes and nanoparticles.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of polymer nanocomposites and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and other molecules. These interactions can lead to changes in the chemical and biological properties of the compound, resulting in its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate include:
- (Z)-2-(1-methyl-pyrrolidin-2-ylidene)thiourea
- (Z)-2-(1,3-benzothiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile
- (Z)-2-(1,3-benzoxazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the ethyl ester group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
25219-53-8 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl 2-pyrrolidin-2-ylideneacetate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h6,9H,2-5H2,1H3 |
InChI Key |
LHJWLENSDKDMPJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C1CCCN1 |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCCN1 |
Canonical SMILES |
CCOC(=O)C=C1CCCN1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















